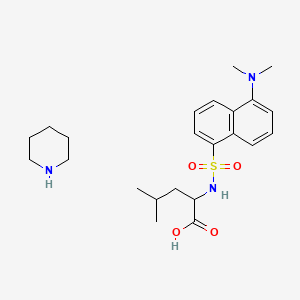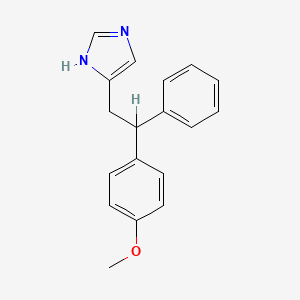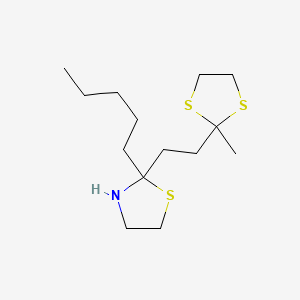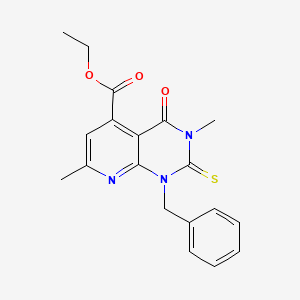
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester ist eine komplexe heterocyclische Verbindung. Diese Verbindung gehört zur Klasse der Pyrido[2,3-d]pyrimidine, die für ihre vielfältigen biologischen Aktivitäten und potentiellen therapeutischen Anwendungen bekannt sind. Die Struktur dieser Verbindung umfasst ein kondensiertes Pyridin- und Pyrimidinringsystem, das zusätzlich mit verschiedenen Substituenten funktionalisiert ist, was sie zu einem vielseitigen Molekül für chemische und biologische Studien macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester umfasst typischerweise mehrstufige Reaktionen, ausgehend von leicht zugänglichen Vorläufern. Eine gängige Methode beinhaltet die Kondensation von 6-Aminopyrimidinen mit Ethoxymethylenemalonsäureester, gefolgt von Cyclisierung bei hohen Temperaturen (um 250 °C) in einer Mischung aus Diphenylether und Biphenyl .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Synthese dieser Verbindung durch Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit skaliert werden. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Wird auf seine Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Kinasen hemmen, indem es an die ATP-Bindungsstelle bindet und so die Phosphorylierung von Zielproteinen blockiert . Diese Hemmung stört zelluläre Signalwege, was zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrido[2,3-d]pyrimidin-5-on: Bekannt für seine antiproliferativen und antimikrobiellen Aktivitäten.
Pyrido[2,3-d]pyrimidin-7-on: Bemerkenswert für seine Rolle als Tyrosinkinase-Inhibitor.
Pyrimidino[4,5-d][1,3]oxazin: Zeigt verschiedene biologische Aktivitäten, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Einzigartigkeit
2H-Pyrido(2,3-d)pyrimidin-5-carbonsäure, 3,4-Dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, Ethylester zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, mehrere Enzyme und Wege zu hemmen, macht es zu einer vielseitigen Verbindung für die therapeutische Entwicklung.
Eigenschaften
CAS-Nummer |
102207-64-7 |
|---|---|
Molekularformel |
C19H19N3O3S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
ethyl 1-benzyl-3,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-18(24)14-10-12(2)20-16-15(14)17(23)21(3)19(26)22(16)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
InChI-Schlüssel |
OYBUNRVOVOWJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=S)N(C2=O)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
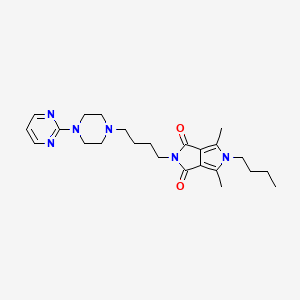
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

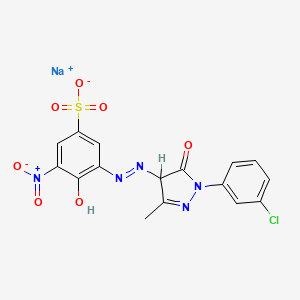

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)


